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molecular formula C12H9NO4 B8812564 [4-(2,5-dioxopyrrol-1-yl)phenyl] acetate CAS No. 6637-46-3

[4-(2,5-dioxopyrrol-1-yl)phenyl] acetate

Cat. No. B8812564
M. Wt: 231.20 g/mol
InChI Key: QTRJOLFWYFCHQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05262500

Procedure details

To a three-neck 1 liter reaction vessel equipped with a condenser, a teflon stirring rod and a thermometer, 97 g (0.49 moles) of N-(4-hydroxyphenyl)maleamic acid, 27.7 g (0.38 moles) of sodium acetate and 400 g of acetic anhydride are added and then heated by using silicone oil. When the reaction solution reaches 70° C. for 2 hours with stirring, the solution is poured into a large amount of distilled water and a great amount of precipitates are formed. The precipitate is taken by filtration and washed several times with distilled water to remove acetic acid, followed by recrystallization from ethanol to give the titled compound. Yield 53%. B.P. 155°-158° C.
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One
[Compound]
Name
silicone oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
53%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:15])/[CH:10]=[CH:11]\[C:12](O)=[O:13])=[CH:4][CH:3]=1.[C:16]([O-])(=[O:18])[CH3:17].[Na+].C(OC(=O)C)(=O)C>O>[C:16]([O:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:9](=[O:15])[CH:10]=[CH:11][C:12]2=[O:13])=[CH:4][CH:3]=1)(=[O:18])[CH3:17] |f:1.2|

Inputs

Step One
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
97 g
Type
reactant
Smiles
OC1=CC=C(C=C1)NC(\C=C/C(=O)O)=O
Name
Quantity
27.7 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
400 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
silicone oil
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a three-neck 1 liter reaction vessel
CUSTOM
Type
CUSTOM
Details
equipped with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
a great amount of precipitates
CUSTOM
Type
CUSTOM
Details
are formed
FILTRATION
Type
FILTRATION
Details
The precipitate is taken by filtration
WASH
Type
WASH
Details
washed several times with distilled water
CUSTOM
Type
CUSTOM
Details
to remove acetic acid
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C(C=C1)N1C(C=CC1=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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